![molecular formula C15H14O B11889422 Indeno[2,1-b]pyran, 2-(1-methylethyl)- CAS No. 62096-32-6](/img/structure/B11889422.png)
Indeno[2,1-b]pyran, 2-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ISOPROPYLINDENO[2,1-B]PYRAN is a functionalized oxygen-containing heterocycle consisting of fused indene and pyran units. This compound is part of the broader class of indenopyrans, which are known for their unique structural properties and diverse applications in various fields, including medicinal chemistry and material sciences . The presence of both indene and pyran moieties in its structure contributes to its interesting physico-chemical properties, making it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ISOPROPYLINDENO[2,1-B]PYRAN typically involves multicomponent reactions, which are known for their high efficiency, atom economy, and green reaction conditions . One common synthetic route includes the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are often carried out under mild conditions, making them suitable for large-scale production.
Industrial Production Methods
In industrial settings, the production of 2-ISOPROPYLINDENO[2,1-B]PYRAN may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is also common in industrial processes . This approach not only enhances the efficiency of the synthesis but also reduces the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-ISOPROPYLINDENO[2,1-B]PYRAN undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure, such as the double bonds and the oxygen atom in the pyran ring.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize 2-ISOPROPYLINDENO[2,1-B]PYRAN, leading to the formation of various oxidized derivatives.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed to reduce the compound, resulting in the formation of reduced products.
Substitution Reactions: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions typically result in the formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2-ISOPROPYLINDENO[2,1-B]PYRAN has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used as a building block for the synthesis of various complex molecules
Biology: In biological research, 2-ISOPROPYLINDENO[2,1-B]PYRAN derivatives have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent. Its derivatives have shown promise in the development of drugs for the treatment of various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 2-ISOPROPYLINDENO[2,1-B]PYRAN involves its interaction with specific molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to modulate various biochemical processes, such as enzyme activity and signal transduction pathways. The exact molecular targets and pathways involved may vary depending on the specific biological context and the derivatives of the compound being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Naphthopyrans: These compounds are structurally similar to 2-ISOPROPYLINDENO[2,1-B]PYRAN and share similar photophysical properties.
Spiropyrans: Another class of photochromic compounds that exhibit similar properties and applications.
Uniqueness
2-ISOPROPYLINDENO[2,1-B]PYRAN stands out due to its unique combination of indene and pyran moieties, which confer distinct physico-chemical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of advanced materials and therapeutic agents.
Propriétés
Numéro CAS |
62096-32-6 |
|---|---|
Formule moléculaire |
C15H14O |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
2-propan-2-ylindeno[2,1-b]pyran |
InChI |
InChI=1S/C15H14O/c1-10(2)14-8-7-13-12-6-4-3-5-11(12)9-15(13)16-14/h3-10H,1-2H3 |
Clé InChI |
ATZCJMSZADGEKK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C2C3=CC=CC=C3C=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11889360.png)
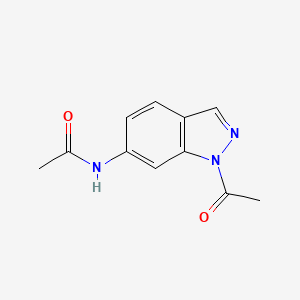
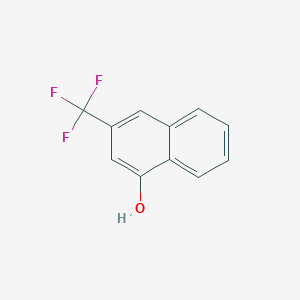


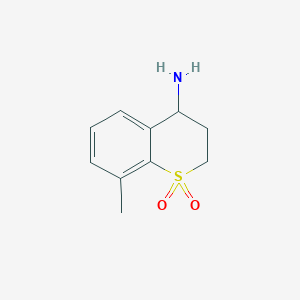
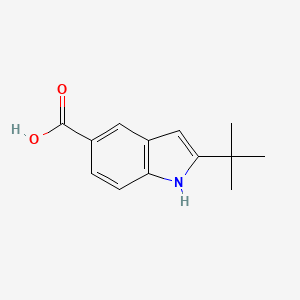
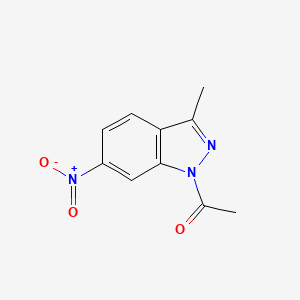
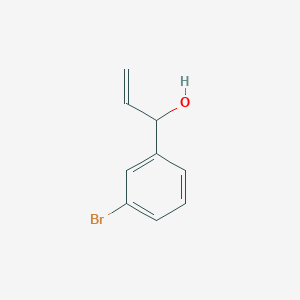
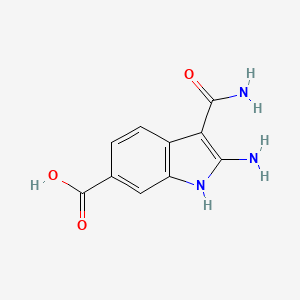

![3-Ethoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11889434.png)
